Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
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Overview
Description
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a triazenyl group, a sulphonyl group, and a chlorinated methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxyaniline with ethyl nitrite to form the corresponding diazonium salt. This intermediate is then coupled with 5-((dimethylamino)sulphonyl)benzoic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazenyl group into amines.
Substitution: The chlorinated methoxyphenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazonium coupling reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulphonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((methylamino)sulphonyl)benzoate: Similar structure but with a methylamino group instead of a dimethylamino group.
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((ethylamino)sulphonyl)benzoate: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
The unique combination of functional groups in Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate imparts distinct reactivity and properties compared to similar compounds. The presence of the dimethylamino group enhances its solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
85030-44-0 |
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Molecular Formula |
C18H20ClN4NaO5S |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
sodium;2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H21ClN4O5S.Na/c1-5-20-23(21-15-10-12(19)6-9-17(15)28-4)16-8-7-13(11-14(16)18(24)25)29(26,27)22(2)3;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-; |
InChI Key |
YRVOBDTZWKXZNJ-ROTQIPFPSA-M |
Isomeric SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+] |
Canonical SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+] |
Origin of Product |
United States |
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